2-Bromo-5-(dimethylamino)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
2-bromo-5-(dimethylamino)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-11(2)6-3-4-8(10)7(5-6)9(12)13;/h3-5H,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMCFMLZTZKEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681856 | |
| Record name | 2-Bromo-5-(dimethylamino)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-55-1 | |
| Record name | Benzoic acid, 2-bromo-5-(dimethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(dimethylamino)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Strategies for Aromatic Substitution
The introduction of bromine at the ortho position relative to the carboxyl group is a critical first step. Drawing from the bromination of 3,4-dimethoxy-p-methylbenzoate, a similar approach can be adapted for 5-nitrobenzoic acid. Here, sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) facilitate electrophilic aromatic substitution, with sodium bromide (NaBr) as the bromine source. The reaction proceeds at 30–60°C for 2–4 hours, achieving >95% yield in analogous systems. For 2-bromo-5-(dimethylamino)benzoic acid, nitration of 2-bromobenzoic acid directs the nitro group to the meta position (C-5), which is subsequently reduced to an amine.
Reduction and Dimethylation of Nitro Intermediates
Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group at C-5 to an amine. Subsequent dimethylation via the Eschweiler-Clarke reaction —using formaldehyde and formic acid—yields the dimethylamino group. This step mirrors the methylation of 5-amino-2-chlorobenzoic acid derivatives described in industrial-scale SGLT2 inhibitor syntheses. Optimal conditions (50–90°C, 5–6 hours) achieve 85–90% conversion.
Hydrochloride Salt Formation
Treatment with hydrochloric acid (HCl) in ethanol or water protonates the dimethylamino group, forming the hydrochloride salt. Crystallization from toluene or ethyl acetate/hexane mixtures enhances purity to >98%.
Optimization of Reaction Conditions
Temperature and Stoichiometry in Bromination
As demonstrated in the synthesis of 2-bromo-4,5-dimethoxybenzoic acid, elevated temperatures (50–60°C) improve reaction rates but risk over-bromination. A molar ratio of 1.0:0.5–0.8 (substrate:H₂SO₄) balances efficiency and side-product formation (Table 1).
Table 1: Impact of Temperature on Bromination Yield
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 30 | 63 | 95 |
| 50 | 92 | 97 |
| 60 | 89 | 96 |
Solvent Systems for Dimethylation
Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity during dimethylation. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, improving interfacial interactions between aqueous and organic phases.
Industrial-Scale Adaptations
One-Pot Bromination-Oxidation
A patent by CN105622382A describes a one-pot method for 5-bromo-2-chlorobenzoic acid, combining bromination and oxidation without isolating intermediates. Applied to 2-bromo-5-(dimethylamino)benzoic acid, this approach reduces waste and processing time by 40%. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(dimethylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Key Intermediate in Drug Synthesis
2-Bromo-5-(dimethylamino)benzoic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are being developed for diabetes management. The synthesis of such inhibitors often involves the strategic incorporation of bromoaryl groups, which are known to enhance the pharmacological profile of the resulting compounds .
Antimicrobial and Antitubercular Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, derivatives of this compound have been shown to inhibit the polyketide synthase 13 enzyme, which is critical for the survival of Mycobacterium tuberculosis . This positions the compound as a promising candidate in the fight against tuberculosis, especially given the rising incidence of drug-resistant strains.
Structure-Activity Relationship Studies
Optimization of Biological Activity
Research into the structure-activity relationships (SAR) of compounds related to this compound has provided insights into how modifications can influence biological efficacy. By altering functional groups and substituents, researchers can optimize these compounds for improved potency and reduced toxicity. This approach has been particularly fruitful in developing inhibitors targeting various kinases involved in cancer progression .
Biochemical Assays
Use in High-Throughput Screening
The compound is also utilized in high-throughput screening assays to identify novel inhibitors of specific enzymes or receptors. Its ability to interact with various biological targets makes it a valuable tool for screening libraries of compounds to discover new therapeutic agents. For example, its role in identifying covalent inhibitors for malaria treatment illustrates its versatility in biochemical applications .
Toxicological Studies
Understanding the toxicological profile of this compound is crucial for its application in drug development. Studies have indicated that while some derivatives exhibit promising therapeutic effects, they may also show neurotoxic effects at higher concentrations . This necessitates careful evaluation during the drug development process to ensure safety and efficacy.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Key intermediate for SGLT2 inhibitors; enhances biological activity through structural modifications |
| Antimicrobial Activity | Potential inhibitor of Mycobacterium tuberculosis via polyketide synthase inhibition |
| Structure-Activity Relationship | Optimization studies to improve potency and reduce toxicity |
| Biochemical Assays | Used in high-throughput screening for novel therapeutic agents |
| Toxicological Studies | Evaluation of neurotoxic effects at high concentrations |
Mechanism of Action
The mechanism of action of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets. The bromine and dimethylamino groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Positional Isomers: m- and p-(Dimethylamino)benzoic Acids
lists m-(dimethylamino)benzoic acid (CAS 99-64-9) and p-(dimethylamino)benzoic acid (CAS 619-84-1) as positional isomers. Key differences include:
The p-isomer’s higher melting point correlates with its symmetrical structure, enhancing crystallinity. Price discrepancies may reflect synthetic complexity or demand .
Halogenated Derivatives: Bromo-Substituted Benzoic Acids
- 5-Bromo-2-chlorobenzoic acid (): Features bromine and chlorine at adjacent positions. Its molecular formula (C₇H₃BrClO₂) differs from the target compound, but both act as intermediates in drug synthesis. The chlorine atom increases electrophilicity, altering reactivity in cross-coupling reactions .
Functional Analogs: Dimethylamino-Substituted Heterocycles
highlights 5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid, a pyrimidine-based analog. Key distinctions:
| Property | Target Compound (Benzoic Acid) | Pyrimidine Analog |
|---|---|---|
| Molecular Formula | C₉H₁₁BrClNO₂ (estimated) | C₇H₇BrN₃O₂ |
| Molecular Weight | ~290 g/mol (estimated) | 263.05 g/mol |
| Core Structure | Benzene ring | Pyrimidine ring |
| Applications | Pharmaceuticals | Kinase inhibitor intermediates |
The pyrimidine core offers enhanced hydrogen-bonding capacity, critical in medicinal chemistry .
Biological Activity
2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12BrN O2·HCl
- Molar Mass : 276.57 g/mol
- CAS Number : 1280786-55-1
The compound features a bromine atom and a dimethylamino group attached to a benzoic acid framework, which influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It has been shown to interact with certain receptors, which can lead to altered physiological responses.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of benzoic acid, including this compound, possess anticancer properties. For instance:
- In vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these effects are reported to be in the range of 10-20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Analgesic and Anti-inflammatory Effects
This compound has been evaluated for its analgesic and anti-inflammatory properties:
- Pain Models : In animal models, this compound demonstrated significant pain relief comparable to traditional analgesics, suggesting its potential use in pain management therapies .
Research Findings and Case Studies
- Study on Anticancer Mechanisms :
- Analgesic Activity Investigation :
- Inhibition of Enzymatic Activity :
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-5-(dimethylamino)benzoic acid hydrochloride?
- Methodological Answer : A plausible synthesis involves bromination of a pre-functionalized benzoic acid derivative followed by dimethylamination. For example:
Bromination : Introduce bromine at the 5-position of 2-amino-benzoic acid using N-bromosuccinimide (NBS) under controlled conditions.
Dimethylamination : React the intermediate with dimethylamine (e.g., via nucleophilic substitution or reductive amination).
Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Critical Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-bromination or side reactions.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>98% as reported in commercial samples) using a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% TFA), and UV detection at 254 nm .
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: dimethylamino protons at δ ~2.8–3.2 ppm; bromine-induced deshielding of aromatic protons).
- Elemental Analysis : Verify C, H, N, Br, and Cl content against theoretical values (e.g., C₉H₁₁BrClNO₂: C 38.4%, H 3.9%, N 5.0%) .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in structural elucidation for halogenated benzoic acid derivatives?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELX programs (e.g., SHELXL) for refinement .
- Key Parameters : Analyze bond angles (e.g., C-Br bond ~1.89 Å), hydrogen bonding (e.g., O–H···Cl interactions in hydrochloride salts), and π-stacking in aromatic systems.
- Data Contradictions : Address discrepancies (e.g., polymorphism, solvent inclusion) by repeating crystallization under varied conditions .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions for drug discovery applications?
- Methodological Answer : Bromine at the 5-position acts as a leaving group in palladium-catalyzed reactions:
- Suzuki Coupling : React with aryl boronic acids to form biaryl derivatives (e.g., for kinase inhibitor scaffolds). Use Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O at 80°C.
- Buchwald-Hartwig Amination : Introduce secondary amines via Pd-XPhos catalysts. Monitor regioselectivity using LC-MS .
Challenges : Competing dehalogenation or dimerization—optimize catalyst loading and ligand choice.
Key Challenges & Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
